molecular formula C16H20O3 B12302019 2-Methoxyfuranoguaia-9-ene-8-one

2-Methoxyfuranoguaia-9-ene-8-one

Cat. No.: B12302019
M. Wt: 260.33 g/mol
InChI Key: CRFQMYMTPWUTGB-UHFFFAOYSA-N
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Preparation Methods

2-Methoxyfuranoguaia-9-ene-8-one is primarily synthesized through the chemical transformation of natural products. One common method involves the synthesis from natural lignan compounds through multiple reaction steps . The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

2-Methoxyfuranoguaia-9-ene-8-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, ethyl acetate, and DMSO . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Methoxyfuranoguaia-9-ene-8-one is unique due to its specific structure and potent anticancer properties. Similar compounds include other sesquiterpenoids such as:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

7-methoxy-3,6,9-trimethyl-7,8,9,9a-tetrahydro-6aH-azuleno[4,5-b]furan-4-one

InChI

InChI=1S/C16H20O3/c1-8-5-11(17)13-10(3)7-19-16(13)15-9(2)6-12(18-4)14(8)15/h5,7,9,12,14-15H,6H2,1-4H3

InChI Key

CRFQMYMTPWUTGB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C1C3=C(C(=CO3)C)C(=O)C=C2C)OC

Origin of Product

United States

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